molecular formula C18H22N2O2S B5796205 1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea

1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea

Cat. No.: B5796205
M. Wt: 330.4 g/mol
InChI Key: DDICPMOJIDCPAM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected by a thiourea linkage.

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 2,4,6-trimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.

Synthetic Route:

  • Dissolve 2,4-dimethoxyaniline in dichloromethane.
  • Add 2,4,6-trimethylphenyl isothiocyanate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold dichloromethane and dry under vacuum.

Industrial Production: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure high yield and purity of the product. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • The thiourea group can be oxidized to form the corresponding thiourea dioxide using oxidizing agents such as hydrogen peroxide or peracids.

Reduction:

  • The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution:

  • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products:

  • Oxidation: Thiourea dioxide.
  • Reduction: Corresponding amine.
  • Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea has several applications in scientific research:

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable thiourea linkages.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. Inhibition of urease, for example, occurs through the binding of the thiourea group to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Phenyl-3-(2,4,6-trimethylphenyl)thiourea
  • 1-(2,4-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea

Uniqueness:

  • The presence of both methoxy and methyl groups on the aromatic rings provides unique electronic and steric properties, influencing the compound’s reactivity and binding affinity.
  • The combination of these substituents may enhance the compound’s potential as an enzyme inhibitor or ligand in coordination chemistry.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDICPMOJIDCPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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